

Validating JNJ-47965567 Target Engagement In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123

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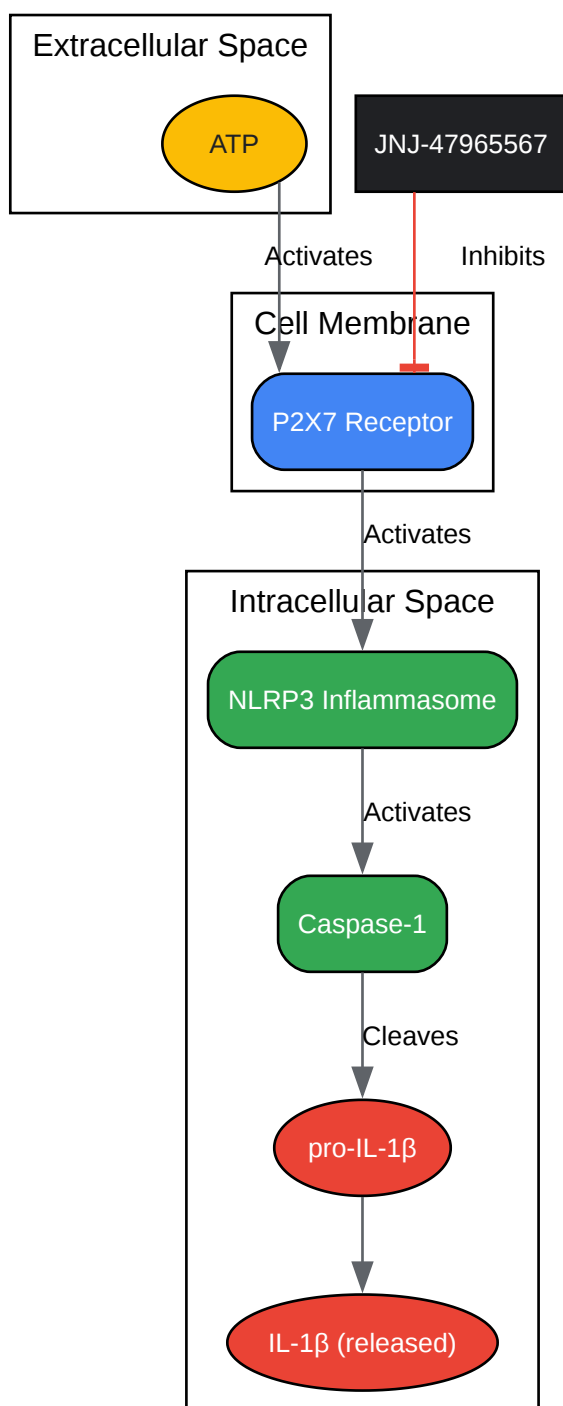
This guide provides a comprehensive comparison of in vivo methods to validate target engagement of JNJ-47965567, a potent and selective P2X7 receptor antagonist. We present supporting experimental data for JNJ-47965567 and its alternatives, along with detailed protocols for key validation experiments.

Executive Summary

JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and various CNS disorders.[1][2] Validating the engagement of this target in a living system is crucial for interpreting pharmacological outcomes and guiding clinical development. The primary methods for demonstrating in vivo target engagement of JNJ-47965567 in preclinical models are ex vivo receptor autoradiography and in vivo microdialysis to measure the blockade of ATP-induced pro-inflammatory cytokine release.[1][2] This guide will compare JNJ-47965567 with other notable P2X7 antagonists, providing a framework for selecting appropriate tools and methodologies for CNS drug discovery programs.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP triggers a signaling cascade that results in the production and release of pro-inflammatory cytokines, such as Interleukin-1 β (IL-1 β). This process is a key driver of neuroinflammation.



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Caption: P2X7 Receptor Signaling Pathway.

Comparison of P2X7 Receptor Antagonists

The following table summarizes the in vitro potency and in vivo efficacy of JNJ-47965567 in comparison to other well-characterized P2X7 receptor antagonists.

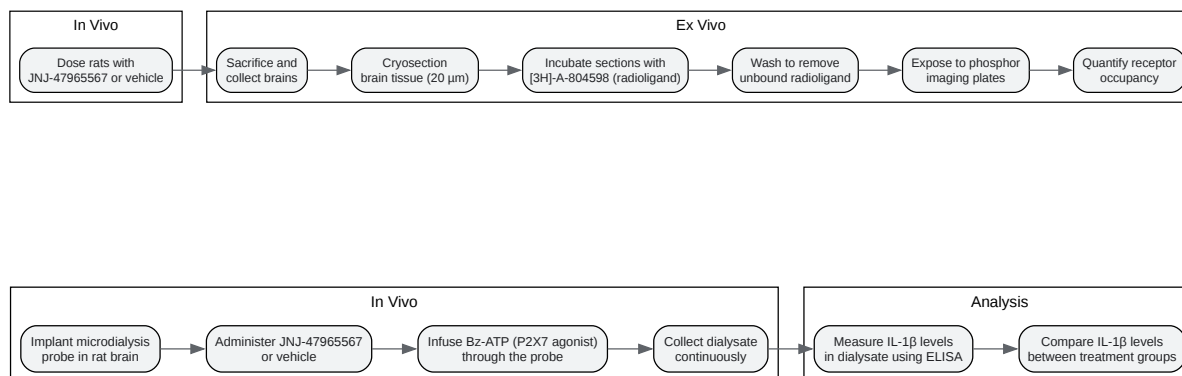
| Compound | Target | In Vitro Potency (pKi) | In Vitro Potency (pIC50, Calcium Flux) | In Vivo Target Engagement Model | In Vivo Efficacy (Dose) |
|--------------|--------|---------------------------|--|---|--|
| JNJ-47965567 | P2X7R | 7.9 (human), 8.7 (rat)[3] | 8.3 (human), 7.2 (rat)[3] | Ex vivo autoradiography, In vivo microdialysis (IL-1 β release)[1][2] | Brain EC50 of 78 ng/mL (autoradiography)[1][2] |
| AZ10606120 | P2X7R | 8.5 (human), 8.0 (rat)[3] | Not Reported | Not Reported | Not Reported |
| A-804598 | P2X7R | 8.0 (human), 8.8 (rat)[3] | Not Reported | Not Reported | Not Reported |
| A-438079 | P2X7R | 7.1 (human), 6.7 (rat)[3] | Not Reported | Not Reported | Not Reported |

Experimental Protocols for In Vivo Target Engagement

Ex Vivo Receptor Autoradiography

This method quantifies the occupancy of P2X7 receptors by JNJ-47965567 in the brain after in vivo administration.

Experimental Workflow:



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- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
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